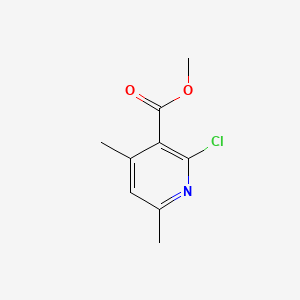

Methyl 2-chloro-4,6-dimethylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-4-6(2)11-8(10)7(5)9(12)13-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWYJFSOPRWMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)OC)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678965 | |

| Record name | Methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339151-88-1 | |

| Record name | Methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-chloro-4,6-dimethylnicotinate: A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide on the Core Chemistry and Applications of a Versatile Pyridine Building Block

Abstract

Methyl 2-chloro-4,6-dimethylnicotinate (CAS Number: 339151-88-1), a polysubstituted pyridine derivative, stands as a pivotal intermediate in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical characteristics, plausible synthetic routes, and significant reactivity, with a focus on its application in drug discovery and development. By examining the chemistry of structurally related 2-chloronicotinates, this document offers researchers and scientists a predictive framework for leveraging this compound in their synthetic endeavors. We will delve into key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing theoretical protocols and mechanistic insights to empower the design of novel synthetic pathways.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. Its unique electronic properties and ability to engage in hydrogen bonding contribute to its frequent role as a pharmacophore. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

This compound, with its distinct substitution pattern—a reactive chloro group at the 2-position, a methyl ester at the 3-position, and two methyl groups at the 4- and 6-positions—presents a versatile platform for molecular elaboration. The chlorine atom at the 2-position is particularly amenable to a variety of synthetic transformations, making this compound a valuable building block for creating diverse libraries of novel compounds for biological screening.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not extensively available in public literature, we can infer its properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 339151-88-1 | Registry Number |

| Molecular Formula | C₉H₁₀ClNO₂ | - |

| Molecular Weight | 199.63 g/mol | - |

| Appearance | Likely a white to off-white solid | General observation for similar compounds |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate, etc.) | Polarity of the molecule |

| ¹H NMR | See predicted spectrum below | Based on chemical structure |

| ¹³C NMR | See predicted spectrum below | Based on chemical structure |

| Mass Spectrometry | M+ peak at m/z 199.04, with a characteristic M+2 peak for the chlorine isotope at m/z 201.04 | Isotopic abundance of Chlorine |

| IR Spectroscopy | Characteristic peaks for C=O (ester), C=C and C=N (pyridine ring), and C-Cl stretching | Functional group analysis |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.05 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, Ar-CH₃), 2.40 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 165.0 (C=O), 160.0 (C-Cl), 158.0 (C-CH₃), 148.0 (C-CH₃), 125.0 (C-COOCH₃), 122.0 (CH), 52.5 (OCH₃), 24.0 (Ar-CH₃), 21.0 (Ar-CH₃).

Synthesis of the Core Scaffold: A Plausible Pathway

Direct, documented synthetic procedures for this compound are scarce. However, a logical and efficient synthetic route can be proposed based on established pyridine synthesis methodologies, particularly those for structurally similar compounds like 2-chloro-4-methyl nicotinonitrile.[1] A plausible approach involves a multi-step sequence starting from readily available precursors, culminating in the formation of the substituted pyridine ring, followed by chlorination and esterification.

A potential synthetic strategy could involve the condensation of an appropriate β-enaminone with a 1,3-dicarbonyl compound or a derivative, followed by cyclization to form the pyridone core. Subsequent chlorination and esterification would yield the target molecule.

Hypothetical Synthetic Protocol:

-

Pyridone Formation: Condensation of an enamine derived from a β-keto ester with a suitable active methylene compound in the presence of a base to construct the 2-pyridone ring system.

-

Chlorination: Treatment of the resulting pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert the hydroxyl group at the 2-position to a chloro group.[1]

-

Esterification: If the ester functionality is not already present from the starting materials, the corresponding nicotinic acid can be esterified using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a coupling agent.

Caption: Plausible synthetic workflow for this compound.

Key Reactions and Synthetic Utility

The synthetic versatility of this compound stems primarily from the reactivity of the 2-chloro substituent. This position is activated towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing access to a wide range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyridine ring is an excellent handle for introducing carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3] In the context of our target molecule, this reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a solution of this compound (1.0 equiv) and a boronic acid or ester (1.1-1.5 equiv) in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv).

-

Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.

Caption: Suzuki-Miyaura coupling of the title compound.

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[4][5][6] This reaction would allow for the introduction of primary or secondary amines at the 2-position of the pyridine ring, a common structural motif in many pharmaceuticals.

Generalized Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), an amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv) in an anhydrous solvent (e.g., toluene, dioxane).

-

Reaction Execution: The reaction mixture is heated at a temperature ranging from 80 to 110 °C until complete consumption of the starting material.

-

Work-up and Purification: The mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Sources

- 1. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-chloro-4,6-dimethylnicotinate

This guide provides an in-depth exploration of a robust and efficient synthetic pathway for Methyl 2-chloro-4,6-dimethylnicotinate, a key intermediate in the development of various pharmaceutical compounds. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Substituted Nicotinates

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties. This compound, in particular, serves as a versatile building block. The chloro-substituent at the 2-position provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities, while the methyl groups at the 4- and 6-positions influence the molecule's steric and electronic properties, which can be crucial for target binding.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available precursors. The proposed pathway involves the initial construction of a substituted pyridine ring, followed by chlorination and subsequent esterification. This route is designed for scalability and high purity of the final product.

Sources

- 1. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 2. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Methyl 2-chloro-4,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-chloro-4,6-dimethylnicotinate, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. This document delineates its chemical properties, outlines a plausible synthetic pathway, discusses its potential applications in drug discovery, and provides essential safety and handling protocols.

Core Molecular and Physical Properties

This compound is a halogenated aromatic compound. The presence of a chlorine atom and a methyl ester group on the pyridine ring makes it a versatile intermediate for further chemical modifications. The core properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 199.63 g/mol | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2][3] |

| CAS Number | 339151-88-1 | [1][2][3] |

| Canonical SMILES | CC1=CC(=C(C(=N1)Cl)C(=O)OC)C | |

| Physical Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from similar compounds |

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The synthesis could logically proceed through a multi-step sequence, starting from readily available precursors. The following diagram illustrates a potential synthetic pathway.

Caption: A potential synthetic route to this compound.

Experimental Protocol Considerations

Step 1: Hantzsch Pyridine Synthesis This classical method would involve the condensation of a β-ketoester, acetylacetone, and an ammonia source to form a dihydropyridine intermediate.

Step 2: Oxidation The dihydropyridine intermediate would then be oxidized to the corresponding aromatic pyridine, 4,6-Dimethyl-2-hydroxynicotinic Acid. Common oxidizing agents for this transformation include nitric acid or other suitable reagents.

Step 3: Esterification The carboxylic acid group of 4,6-Dimethyl-2-hydroxynicotinic Acid can be esterified to the methyl ester using standard methods, such as refluxing in methanol with a catalytic amount of strong acid (e.g., sulfuric acid).

Step 4: Chlorination The final step would be the conversion of the hydroxyl group at the 2-position to a chloro group. This is a common transformation for 2-hydroxypyridines and is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Applications in Research and Drug Development

Substituted chloropyridines are valuable building blocks in medicinal chemistry due to their ability to participate in a variety of cross-coupling reactions.[4] The chlorine atom can be readily displaced by nucleophiles or participate in palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of diverse functional groups at the 2-position of the pyridine ring.

Role as a Chemical Intermediate

The structure of this compound makes it an attractive starting material for the synthesis of more complex molecules. The methyl and chloro substituents can be further functionalized to generate libraries of compounds for screening in drug discovery programs. For instance, the chloro group can be substituted to introduce various side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

The following diagram illustrates the potential for this molecule as a versatile chemical intermediate.

Sources

An In-depth Technical Guide to Methyl 2-chloro-4,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-chloro-4,6-dimethylnicotinate is a substituted pyridine derivative with significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its unique arrangement of chloro, methyl, and methyl ester functional groups on the pyridine core offers a rich scaffold for the development of novel molecular entities. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, potential applications in medicinal chemistry, and essential safety and handling protocols. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer valuable, field-proven insights for researchers.

Chemical Identity and Nomenclature

The accurate identification of a chemical entity is paramount for reproducible scientific research. This compound is systematically named according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The name "nicotinate" designates an ester of nicotinic acid, which is pyridine-3-carboxylic acid.[1][2][3] The parent structure is therefore a pyridine ring with a methoxycarbonyl group at the 3-position. The substituents are then named and numbered according to their positions on the pyridine ring, with the nitrogen atom assigned position 1.[4] Consequently, the IUPAC name This compound accurately describes the structure.

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 339151-88-1 | Chemical Supplier Databases |

| Molecular Formula | C₉H₁₀ClNO₂ | Calculated |

| Molecular Weight | 199.63 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1=C(Cl)N=C(C)C=C1C | Calculated |

Structural Representation:

Caption: 2D structure of this compound.

Synthesis Strategies: A Plausible Approach

A potential synthetic pathway could commence with a Hantzsch-type pyridine synthesis or a related condensation reaction to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine core. Chlorination and esterification would then be carried out to yield the final product.

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Step 1: Pyridine Ring Formation: A multi-component reaction of an appropriate β-ketoester, an aldehyde, and an ammonia source would be carried out to construct the initial substituted dihydropyridine ring.

-

Step 2: Aromatization: The resulting dihydropyridine would be oxidized to the corresponding pyridine. This can often be achieved using nitric acid or other suitable oxidizing agents.

-

Step 3: Chlorination: The pyridine derivative would then be subjected to chlorination. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly employed for the chlorination of pyridine rings. The regioselectivity of this step would be crucial.

-

Step 4: Esterification: The final step would involve the esterification of the carboxylic acid group (if the synthesis was designed to produce the acid first) or direct formation of the ester. This is typically achieved by refluxing in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[6][8]

It is important to note that the specific reagents and reaction conditions would require careful optimization to achieve a good yield and purity of the desired product.

Applications in Drug Discovery and Medicinal Chemistry

Substituted nicotinic acid and its esters are prominent scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other aromatic systems and their involvement in key biological processes.[9][10][11] Nicotinic acid itself is Vitamin B3, a precursor to the coenzymes NAD and NADP, which are fundamental to cellular metabolism.[1][2][3]

The unique substitution pattern of this compound offers several strategic advantages for drug design:

-

Vectorial Diversity: The three distinct substituent positions (chloro, methyl, and methyl ester) provide vectors for further chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity and pharmacokinetic properties.

-

Modulation of Physicochemical Properties: The chloro and methyl groups can influence the lipophilicity, metabolic stability, and binding interactions of a molecule. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization or as a key interacting group with biological targets.

-

Scaffold for Bioactive Molecules: The substituted pyridine core can be found in a variety of biologically active compounds, including those with anti-inflammatory, analgesic, and other therapeutic properties.[11]

Logical Relationship of Structural Features to Potential Applications:

Caption: Relationship between the structural features of this compound and its potential in drug discovery.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR):

-

Aromatic Proton: A singlet corresponding to the single proton on the pyridine ring.

-

Methyl Protons (Pyridine): Two distinct singlets for the two methyl groups attached to the pyridine ring.

-

Methyl Protons (Ester): A singlet for the three protons of the methyl ester group.

¹³C NMR (Carbon-13 NMR):

-

Pyridine Carbons: Six distinct signals for the carbons of the pyridine ring, with their chemical shifts influenced by the attached substituents.

-

Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.

-

Methyl Carbons: Signals for the two methyl carbons on the pyridine ring and the methyl carbon of the ester.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.[14]

-

C-Cl Stretch: An absorption in the fingerprint region.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

-

C=C and C=N Stretches (Aromatic Ring): Characteristic absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (199.63 g/mol ). The isotopic pattern of this peak would show the characteristic M+2 peak for a chlorine-containing compound.

-

Fragmentation Pattern: Fragmentation would likely involve the loss of the methoxy group from the ester, the methyl groups, and potentially the chlorine atom.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of related chlorinated pyridine derivatives, it is prudent to handle this compound with appropriate care.[15][16][17][18]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Hazard Classification (Predicted based on analogues):

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity for synthetic and medicinal chemists. Its structured arrangement of functional groups on a biologically relevant pyridine core makes it an attractive starting point for the development of novel compounds with potential therapeutic applications. While further research is needed to fully characterize its properties and reactivity, this guide provides a solid foundation of knowledge based on established chemical principles and data from analogous structures. Researchers are encouraged to use this information as a starting point for their investigations into the promising potential of this compound.

References

- IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013.

- Jubilant Ingrevia Limited.

- National Institutes of Health. PubChem Compound Summary for CID 938, Nicotinic acid.

- National Institutes of Health.

- BenchChem.

- Khalil, N. A., et al. "Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents." Chemical & pharmaceutical bulletin 61.9 (2013): 933-40.

- Lehrfeld, J., et al. "SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS." Journal of Medicinal Chemistry 7 (1964): 150-4.

- Veeprho.

- SD Fine-Chem.

- Wikipedia. Nicotinic acid.

- New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.

- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.

- ResearchGate. The synthesis of some substituted methyl pyridinecarboxylates. I.

- ChemicalBook.

- Washington State University. Safety Precautions for Pyridine.

- Akishina, et al. "Synthesis of functionally substituted esters of nicotinic and isonicotinic acid." Proceedings of the National Academy of Sciences of Belarus, Chemical Series.

- Wikipedia. Pyridine.

- Quora.

- ResearchGate. (PDF)

- Google Patents.

- Semantic Scholar.

- ResearchGate. (PDF)

- Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.

- IUPAC.

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicotinate | C6H4NO2- | CID 937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 9. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 11. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. veeprho.com [veeprho.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. nj.gov [nj.gov]

- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

"Methyl 2-chloro-4,6-dimethylnicotinate" physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 2-chloro-4,6-dimethylnicotinate

Abstract

This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of this compound (CAS No. 339151-88-1). As a substituted pyridine derivative, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document consolidates its known chemical identity, predicted physicochemical properties, and expected spectroscopic characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring methodological rigor and reproducibility for researchers, scientists, and drug development professionals. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to uphold the highest standards of scientific integrity.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a heterocyclic compound featuring a pyridine core, substituted with a chloro group, two methyl groups, and a methyl ester functional group. These features are critical in defining its reactivity and physical behavior.

The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | Methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate | N/A |

| CAS Number | 339151-88-1 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | Calculated |

| Molecular Weight | 199.63 g/mol | Calculated |

| 2D Structure | N/A |

Physicochemical Properties

While specific, experimentally verified data for this compound is not widely available in public literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds, such as 2-chloro-4,6-dimethylnicotinamide, which has a reported melting point of 173-175 °C.[2] The chloro and ester groups contribute to its polarity, while the dimethylated pyridine ring provides a degree of lipophilicity.

| Property | Predicted Value / Observation | Significance in a Laboratory Setting |

| Appearance | White to off-white crystalline solid | The color and state provide a preliminary, qualitative assessment of purity. |

| Melting Point | Expected to be in the range of 150-180 °C | A sharp melting point range is a primary indicator of high purity. It is critical for reaction temperature control if used in a molten state. |

| Boiling Point | > 300 °C (with potential decomposition) | High boiling point suggests low volatility under standard conditions. Vacuum distillation would be required for purification if the compound is thermally stable. |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and esters (ethyl acetate). Limited solubility in water and non-polar alkanes. | Dictates the choice of solvents for chemical reactions, purification (crystallization), and analytical sample preparation (e.g., for NMR). |

Spectroscopic Profile

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on its molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this molecule, three distinct singlet peaks are expected in a deuterated solvent like CDCl₃.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | Singlet (s) | 1H | H-5 (Pyridine ring) | The sole aromatic proton on the electron-deficient pyridine ring. |

| ~ 3.9 | Singlet (s) | 3H | -OCH₃ (Ester methyl) | Protons on the methyl group of the ester are deshielded by the adjacent oxygen atom. |

| ~ 2.6 | Singlet (s) | 3H | -CH₃ (C6-Methyl) | Aromatic methyl group protons. |

| ~ 2.4 | Singlet (s) | 3H | -CH₃ (C4-Methyl) | Aromatic methyl group protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and type of carbon environments in the molecule.

| Expected Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 165 | Quaternary | C=O (Ester carbonyl) |

| ~ 160 | Quaternary | C6 (Pyridine ring) |

| ~ 150 | Quaternary | C2 (Pyridine ring) |

| ~ 148 | Quaternary | C4 (Pyridine ring) |

| ~ 122 | Tertiary | C5 (Pyridine ring) |

| ~ 120 | Quaternary | C3 (Pyridine ring) |

| ~ 52 | Primary | -OCH₃ (Ester methyl) |

| ~ 24 | Primary | -CH₃ (C6-Methyl) |

| ~ 20 | Primary | -CH₃ (C4-Methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050-3100 | C-H Stretch | Aromatic C-H |

| ~ 2950-3000 | C-H Stretch | Aliphatic C-H (methyl) |

| ~ 1720-1740 | C=O Stretch | Ester carbonyl (Strong, sharp) |

| ~ 1550-1600 | C=C & C=N Stretch | Pyridine ring |

| ~ 1200-1300 | C-O Stretch | Ester C-O |

| ~ 700-800 | C-Cl Stretch | Aryl-Chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Expected Molecular Ion (M⁺): m/z ≈ 199.6 (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)

-

Isotope Pattern: A characteristic M+2 peak at m/z ≈ 201.6 with an intensity of approximately one-third of the M⁺ peak, which is definitive for a molecule containing a single chlorine atom.

-

Key Fragmentation: Loss of the methoxy group (-OCH₃, m/z 31) or the entire methyl ester group (-COOCH₃, m/z 59).

Experimental Protocols for Property Determination

To ensure scientific rigor, the physical properties of a compound must be determined using standardized, validated methods.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard method for obtaining an accurate melting point, a critical indicator of purity.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-powdered sample will pack poorly and lead to an inaccurate, broad melting range.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample tightly at the bottom.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to get a coarse estimate of the melting point.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. A pure compound should have a sharp range of < 2 °C.

Protocol: General Workflow for Spectroscopic Analysis

This workflow ensures that high-quality, reproducible spectra are obtained for structural confirmation.

-

Purity Confirmation: Before spectroscopic analysis, confirm the sample's purity, typically via Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). Impurities can complicate spectral interpretation.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

IR (ATR): Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

-

MS (Direct Infusion): Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a calibrated NMR spectrometer.

-

IR: Collect a background spectrum first, then collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

MS: Infuse the sample solution into the mass spectrometer and acquire the full scan spectrum in both positive and negative ion modes to identify the molecular ion and its adducts.

-

-

Data Processing and Interpretation: Analyze the obtained spectra to confirm that the chemical shifts, coupling constants, absorption bands, and mass-to-charge ratios are consistent with the proposed structure of this compound.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents and strong bases.[3]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[4]

-

Ingestion: Rinse mouth and seek medical attention.[5]

-

Applications in Research and Development

Substituted nicotinic acid esters are crucial building blocks in medicinal chemistry and agrochemical synthesis. The presence of a chloro group at the 2-position of the pyridine ring makes it susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. The methyl and ester moieties can also be modified, making this compound a versatile intermediate for creating libraries of novel compounds for screening in drug discovery programs.[6]

Conclusion

This compound is a crystalline solid whose physical properties are dictated by its unique combination of functional groups. Its characterization relies on a systematic application of standard analytical techniques, including melting point determination and a full suite of spectroscopic methods (NMR, IR, and MS). The protocols and expected data outlined in this guide provide a robust framework for researchers to handle, characterize, and utilize this valuable chemical intermediate with confidence and scientific precision.

References

[5] TCI Chemicals. (2025). Safety Data Sheet. Sigma-Aldrich. (2024). Safety Data Sheet. [3] Fisher Scientific. (2010). Safety Data Sheet. Fisher Scientific. (2012). Safety Data Sheet. CHIRALEN. (n.d.). Methyl 2-chloro-4-methoxy-5,6-dimethylnicotinate. [7] Thermo Fisher Scientific. (2025). Safety Data Sheet. [8] ChemScene. (n.d.). Methyl 2-chloro-4-methylnicotinate. [9] Santa Cruz Biotechnology. (n.d.). Methyl 2-chloro-6-methylnicotinate | CAS 53277-47-7. [10] Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. [11] ChemicalBook. (n.d.). METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum. [12] precisionFDA. (n.d.). 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE. [13] Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof. [1] ChemicalBook. (n.d.). This compound CAS#: 339151-88-1. [14] PubChem - NIH. (n.d.). Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. [2] ChemSynthesis. (2025). 2-chloro-4,6-dimethylnicotinamide. [15] ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [16] YouTube. (2021). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [17] BLD Pharm. (n.d.). 1805024-32-1|Methyl 6-chloro-4-cyanonicotinate. [18] LookChem. (n.d.). Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile. [6] Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [19] BenchChem. (n.d.). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide. [20] YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [21] Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. [22] Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. [23] Pharmaffiliates. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. [24] Google Patents. (n.d.). CN103232344A - Method for synthesizing S-2-methyl chloropropionate. [25] PubChem. (n.d.). 2-Chloro-4-(methoxymethyl)-6-methylnicotinonitrile. Sigma-Aldrich. (n.d.). Methyl 2-chloro-4-methoxynicotinate. [26] PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. [27] PubChem. (n.d.). 2-Chloro-4,6-dimethylnonane. [28] Cheméo. (n.d.). Chemical Properties of 4-Chloro-2,4-dimethylhexane. [29] PubMed. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). [30] PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate.

Sources

- 1. This compound CAS#: 339151-88-1 [m.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. drughunter.com [drughunter.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemscene.com [chemscene.com]

- 9. scbt.com [scbt.com]

- 10. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 11. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum [chemicalbook.com]

- 12. GSRS [precision.fda.gov]

- 13. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 14. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. files.eric.ed.gov [files.eric.ed.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. 1805024-32-1|Methyl 6-chloro-4-cyanonicotinate|BLD Pharm [bldpharm.com]

- 18. lookchem.com [lookchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. youtube.com [youtube.com]

- 21. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 22. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 23. pharmaffiliates.com [pharmaffiliates.com]

- 24. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 25. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 26. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C5H6ClN3O2 | CID 18450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 2-Chloro-4,6-dimethylnonane | C11H23Cl | CID 64718572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. 4-Chloro-2,4-dimethylhexane (CAS 54059-76-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 29. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Methyl 2-chloro-6-methylpyridine-3-carboxylate | C8H8ClNO2 | CID 13055804 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Methyl 2-chloro-4,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of Methyl 2-chloro-4,6-dimethylnicotinate. In the absence of extensive published quantitative data for this specific compound, we present a framework grounded in fundamental chemical principles and established experimental methodologies. This document serves as a robust starting point for any research or development professional initiating work with this compound, offering both theoretical predictions and practical protocols for empirical determination of its solubility.

Introduction to this compound and the Imperative of Solubility Data

This compound is a substituted pyridine derivative. The structural features—a chlorinated pyridine ring, two methyl groups, and a methyl ester—dictate its physicochemical properties, including its solubility. Understanding the solubility of this compound is a critical first step in a multitude of applications, from designing synthetic reaction conditions and purification strategies (like recrystallization) to formulating it for biological screening and drug development. Solubility data informs solvent selection for chromatography, reaction media, and the preparation of solutions for analysis.

The core principle governing solubility is "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] For this compound, the key intermolecular forces at play are London dispersion forces, arising from the alkyl groups and the aromatic ring, and dipole-dipole interactions due to the polar C-Cl, C=O, and C-O bonds. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding as an acceptor.

Theoretical Solubility Profile

Based on its molecular structure, we can predict the general solubility behavior of this compound across a spectrum of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | High | The nonpolar methyl groups and the aromatic ring will interact favorably with nonpolar solvents through London dispersion forces.[3] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Good | The dipole-dipole interactions from the C-Cl and ester functionalities will facilitate dissolution in these solvents.[3] |

| Polar Protic | Ethanol, Methanol, Water | Moderate to Low | While the ester and pyridine nitrogen can act as hydrogen bond acceptors, the overall nonpolar character from the methyl groups and the chloro-substituent may limit solubility, especially in highly polar protic solvents like water.[3] Solubility in alcohols is expected to be better than in water. |

| Acidic/Basic Aqueous Solutions | 5% Hydrochloric Acid, 5% Sodium Hydroxide | Low to Moderate | The basicity of the pyridine nitrogen suggests that solubility may increase in dilute acidic solutions due to the formation of a more polar ammonium salt. The ester group could be susceptible to hydrolysis in strong basic solutions over time, but initial solubility is not expected to be significantly enhanced. |

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of this compound, a systematic approach is essential. The following protocol is designed to provide both qualitative and quantitative solubility data.

Materials and Equipment

-

This compound (purity >98%)

-

A selection of analytical grade solvents (see Table 1)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Scintillation vials or small test tubes

Experimental Workflow for Solubility Assessment

The following diagram outlines the systematic process for determining the solubility of the target compound.

Caption: A stepwise workflow for the quantitative determination of solubility.

Detailed Step-by-Step Protocol for Quantitative Solubility

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

-

Phase Separation :

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

-

Sampling and Analysis :

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis).

-

Analyze the diluted sample to determine the concentration of the dissolved compound. A pre-established calibration curve is necessary for accurate quantification.

-

-

Data Reporting :

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Report the solubility in standard units such as g/100 mL or mol/L at the specified temperature.

-

Qualitative Solubility Testing

For rapid screening, a qualitative assessment can be performed.

-

Add approximately 25 mg of the compound to a small test tube.[4]

-

Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[4]

-

Observe whether the solid dissolves completely.

-

Classify the solubility as "soluble," "partially soluble," or "insoluble."

Safety and Handling Precautions

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6]

-

Exposure : Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

-

Storage : Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly sealed.[7]

Conclusion

The solubility of this compound is a fundamental property that dictates its application in various scientific and industrial settings. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility profile. By following the detailed protocols and adhering to the safety guidelines, researchers can generate reliable and reproducible solubility data, which is essential for the successful progression of their work.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- Material Safety Data Sheet. (2021, November 25).

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling and Management of Methyl 2-chloro-4,6-dimethylnicotinate

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of a new chemical intermediate into the laboratory workflow demands a commensurate level of scrutiny regarding its safe handling and management. This guide provides an in-depth technical overview of the safety protocols for Methyl 2-chloro-4,6-dimethylnicotinate, a compound of interest in synthetic chemistry. In the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific molecule, this document synthesizes critical safety information from structurally analogous chlorinated pyridine and pyrimidine derivatives to establish a robust framework for its responsible use. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided protocols are not merely procedural but are grounded in a deep understanding of chemical reactivity and toxicology.

Section 1: Compound Profile and Inferred Hazard Identification

Structural Analogs Considered:

Based on these analogs, this compound should be treated as a compound that is potentially:

-

Harmful if swallowed: Acute oral toxicity is a common concern with related compounds.

-

A skin and eye irritant: Direct contact may cause irritation or more severe reactions.[1][2]

-

A respiratory tract irritant: Inhalation of dust or aerosols may lead to respiratory discomfort.[1]

The following table summarizes the key physicochemical properties, with some values being estimates based on related compounds.

| Property | Value | Source/Basis for Estimation |

| Molecular Formula | C9H10ClNO2 | - |

| Molecular Weight | 199.63 g/mol | - |

| Appearance | Assumed to be a solid | Based on analogous compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Likely soluble in organic solvents | Based on general properties of similar organic compounds |

| InChI Key | Not readily available | Can be generated from chemical structure drawing software. |

Section 2: The Cornerstone of Safety: Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is paramount. The following engineering controls and PPE are mandatory when handling this compound.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the work area.[1][3]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.[1][5]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5][7]

-

Body Protection: A laboratory coat must be worn at all times. Closed-toe shoes are also mandatory.[5]

-

Respiratory Protection: For procedures with a high likelihood of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1][3]

Section 3: Proactive Measures: Handling, Storage, and Disposal

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

-

Avoid the formation of dust and aerosols.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where this chemical is handled.[3]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]

Disposal:

-

Dispose of waste material in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste.[1][5]

-

Do not allow the material to enter drains or waterways.[1][5]

Section 4: Emergency Protocols: A Calm and Calculated Response

In the event of an exposure or spill, a swift and informed response is crucial.

First Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.[1]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

Accidental Release Measures:

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[1][5]

-

Large Spills: For large spills, evacuate the area and prevent entry. Contact your institution's environmental health and safety department for guidance.[5]

Section 5: Conclusion and the Path Forward

The responsible advancement of science necessitates a foundational commitment to safety. While a specific MSDS for this compound is not currently available, the principles of chemical analogy provide a robust framework for its safe handling. By treating this compound with the precautions outlined in this guide, researchers can mitigate risks and foster a culture of safety within the laboratory. It is imperative that any new toxicological or safety data for this compound be incorporated into laboratory safety protocols as it becomes available.

References

-

Safe Handling and Storage of 4-(4-Chlorobutyl)pyridine hydrochloride: Application Notes and Protocols. Benchchem. 5

-

SAFETY DATA SHEET - Ethyl 2,4-dichloro-6-methylnicotinate. Fisher Scientific. 1

-

SAFETY DATA SHEET - 2-Chloro-4,6-dimethoxy-1,3,5-triazine. [Source not explicitly named, but content is from a safety data sheet]. 3

-

Methyl 2-chloro-4-methylnicotinate. ChemScene. 9

-

Material Safety Data Sheet - INK FOR WATER COLOR PEN. [Source not explicitly named, but content is from a safety data sheet]. 10

-

SAFETY DATA SHEET - 2-Chloro-2-methylbutane. TCI Chemicals. 11

-

SAFETY DATA SHEET - Methyl 2-chloro-6-methylpyrimidine-4-carboxylate. Fisher Scientific. 2

-

SAFETY DATA SHEET - [Compound Name Not Specified]. Sigma-Aldrich.

-

SAFETY DATA SHEET - [Compound Name Not Specified]. Sigma-Aldrich. 12

-

SAFETY DATA SHEET - 2-Chloro-2-methylpropane. Aldrich.

-

SAFETY DATA SHEET - Methyl 4,6-dichloronicotinate. Fisher Scientific. 8

-

SAFETY DATA SHEET - chloroacetic acid methyl ester. Sigma-Aldrich.

-

SAFETY DATA SHEET - 2-(Chloromethyl)-4-methylquinazoline. TCI Chemicals. 13

-

SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic acid. Thermo Fisher Scientific. 14

-

Handling Pyridine: Best Practices and Precautions. [Source not explicitly named, but content is related to pyridine safety]. 6

-

Safety Data Sheet - Pyridine, Reagent. Fisher Scientific. 15

-

2-Chloro-6-methylisonicotinic acid. Apollo Scientific. 16

-

Methyl 4-chloro-6-(trifluoromethyl)nicotinate. Apollo Scientific. 17

-

Pyridine. Apollo Scientific. 18

-

Methyl 2-chloropropionate - SAFETY DATA SHEET. [Source not explicitly named, but content is from a safety data sheet]. 19

-

This compound CAS#: 339151-88-1. ChemicalBook. 20

-

2-CHLORO-4,6-DIMETHYLNICOTINONITRILE. precisionFDA. 21

-

Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. 7

-

Methyl 2-chloro-6-methylnicotinate. Santa Cruz Biotechnology. 22

-

Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. [Source not explicitly named, but content is from a government assessment]. 23

-

2-Chloro-4-(methoxymethyl)-6-methylnicotinonitrile. PubChem. 24

-

Methyl 6-chloro-4-methylnicotinate. Sigma-Aldrich.

-

2-Chloro-4,6-dimethylnonane. PubChem. 25

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine. PubChem. 4

-

Methyl 6-chloro-4-((2-methoxyethyl)amino)nicotinate. Matrix Scientific. 26

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C5H6ClN3O2 | CID 18450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. fishersci.com [fishersci.com]

- 9. chemscene.com [chemscene.com]

- 10. asset.conrad.com [asset.conrad.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. This compound CAS#: 339151-88-1 [m.chemicalbook.com]

- 21. GSRS [precision.fda.gov]

- 22. scbt.com [scbt.com]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. 2-Chloro-4-(methoxymethyl)-6-methylnicotinonitrile | C9H9ClN2O | CID 741117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 2-Chloro-4,6-dimethylnonane | C11H23Cl | CID 64718572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

An In-Depth Technical Guide to Methyl 2-chloro-4,6-dimethylnicotinate: From Discovery to Application

Foreword

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of substituted pyridines, Methyl 2-chloro-4,6-dimethylnicotinate has emerged as a pivotal building block, its utility underscored by its incorporation into complex molecular architectures targeting significant disease pathways. This guide provides a comprehensive technical overview of this compound, from its initial synthesis to its contemporary applications, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the historical context of its discovery, detail its synthesis, and explore its role as a key intermediate in the creation of potential new medicines.

Introduction: The Significance of a Versatile Pyridine Intermediate

This compound, with the CAS Number 339151-88-1 and the linear formula C₉H₁₀ClNO₂, is a halogenated and methylated derivative of methyl nicotinate. Its chemical structure, characterized by a chlorine atom at the 2-position and methyl groups at the 4- and 6-positions of the pyridine ring, imbues it with a unique reactivity profile. The chloro-substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the methyl groups influence the electronic properties and steric environment of the molecule. This combination of features makes it a valuable synthon for the construction of more elaborate molecules, particularly in the realm of drug discovery.

The strategic placement of its functional groups allows for selective modification, enabling chemists to build molecular diversity and fine-tune the pharmacological properties of target compounds. This guide will illuminate the path of this compound from a patent literature entry to a commercially available and indispensable tool in the medicinal chemist's arsenal.

Discovery and Historical Context: A Patented Genesis

The first documented synthesis of the parent acid, 2-chloro-4,6-dimethylnicotinic acid, is detailed in U.S. Patent 4,167,570 , filed in 1979 and assigned to the German pharmaceutical company Boehringer Ingelheim GmbH. This patent discloses a series of nicotinic acid derivatives, with a focus on their chemical preparation. While the primary claims of the patent may have centered on other molecules, the detailed examples within this document provide the earliest known blueprint for the creation of this specific substituted nicotinic acid.

The invention described in this patent laid the groundwork for the future utility of 2-chloro-4,6-dimethylnicotinic acid and, by extension, its methyl ester. The initial purpose of these compounds, as is common in pharmaceutical patents, was likely as intermediates in the synthesis of a broader class of molecules with potential therapeutic activity. The stability and predictable reactivity of this scaffold would have been key considerations for its development. Over time, its value as a standalone building block became apparent, leading to its commercialization and widespread use in both academic and industrial research.

Synthesis and Manufacturing: From Nicotinic Acid to a Functionalized Intermediate

The synthesis of this compound is conceptually a multi-step process that begins with the corresponding nicotinic acid. While the seminal patent provides the foundational methodology, modern synthetic chemistry offers several viable routes. The core of the synthesis revolves around two key transformations: the chlorination of the pyridine ring at the 2-position and the esterification of the carboxylic acid.

General Synthetic Strategies for Substituted Nicotinic Acids

The preparation of the precursor, 2-chloro-4,6-dimethylnicotinic acid, can be approached through various established methods for pyridine functionalization. These include:

-

Ring Formation Reactions: Building the pyridine ring from acyclic precursors through condensation and cyclization reactions.

-

Functionalization of Pre-existing Pyridine Rings: Starting with a simpler pyridine derivative and introducing the desired substituents (chloro and methyl groups) in a stepwise manner.

A common and industrially scalable approach for the synthesis of 2-chloronicotinic acids involves the N-oxidation of the corresponding nicotinic acid, followed by chlorination with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

A Plausible Synthetic Pathway

Based on general principles and related literature, a logical synthetic route to this compound is proposed below. This pathway represents a rational approach that a synthetic chemist would consider for its preparation.

A Senior Application Scientist's Guide to the Theoretical Exploration of Methyl 2-chloro-4,6-dimethylnicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive theoretical and practical framework for the study of Methyl 2-chloro-4,6-dimethylnicotinate. As a molecule of interest within the broader class of substituted pyridines—a scaffold prevalent in pharmaceuticals and agrochemicals—a deep understanding of its electronic structure, reactivity, and potential interactions is paramount for its application. This guide is structured to lead a researcher through the essential stages of such an investigation, from synthesis and experimental characterization to in-depth computational analysis.

Part 1: Synthesis and Experimental Characterization: The Empirical Foundation

A robust theoretical model is fundamentally reliant on accurate empirical data for validation. Before computational studies can be meaningfully interpreted, the target molecule must be synthesized and its properties thoroughly characterized.

Proposed Synthetic Pathway

Experimental Protocol: Proposed Synthesis

-

Step 1: Synthesis of the Pyridone Intermediate. Condensation of ethyl acetoacetate with an appropriate enamine (derived from acetone and a secondary amine) in the presence of an acid or base catalyst to form the corresponding 2-pyridone.

-

Step 2: Chlorination. The resulting pyridone can be chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chloro-substituent at the 2-position.

-

Step 3: Esterification. The nicotinic acid intermediate is then esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol.

Essential Experimental Characterization

The synthesized and purified this compound must be subjected to a battery of analytical techniques to confirm its structure and provide data for computational validation.

| Analytical Technique | Purpose | Expected Observations (based on related structures) |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the precise arrangement of hydrogen and carbon atoms, confirming the substitution pattern on the pyridine ring. | ¹H NMR should show distinct singlets for the two methyl groups and the ester methyl group, along with a singlet for the aromatic proton. ¹³C NMR will confirm the number and electronic environment of all carbon atoms. |

| Infrared (IR) Spectroscopy | To identify the characteristic functional groups present in the molecule, such as the C=O of the ester, C-Cl bond, and aromatic C=C and C=N bonds. | Strong absorption bands are expected for the ester carbonyl (around 1720-1740 cm⁻¹), C-O stretching, and characteristic vibrations of the substituted pyridine ring. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. | The molecular ion peak corresponding to the exact mass of C₉H₁₀ClNO₂ should be observed, along with characteristic fragmentation patterns. |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This is the ultimate validation for computational geometry optimization. | This would provide definitive data on the planarity of the pyridine ring, the orientation of the ester group, and any significant intermolecular packing forces. |

Part 2: A Deep Dive into the Theoretical Chemistry of this compound

With a solid empirical foundation, we can now delve into the computational investigation. Density Functional Theory (DFT) is the workhorse for such studies, offering a favorable balance between accuracy and computational cost for molecules of this size.

The Computational Workflow: A Step-by-Step Guide

The following workflow outlines a comprehensive theoretical study using DFT. The choice of functional and basis set is critical; for a molecule containing chlorine and a second-row element like nitrogen, a functional such as B3LYP with a Pople-style basis set like 6-311+G(d,p) provides a robust starting point for geometry optimization and electronic property calculations.

Caption: Conceptual diagram of MEP analysis for predicting reactivity.

Part 3: Bridging Theory and Application in Drug Development

For professionals in drug development, theoretical studies on molecules like this compound offer invaluable insights.

Pharmacophore Modeling: The calculated electronic properties and 3D structure can be used to develop pharmacophore models. The MEP, in particular, helps identify key hydrogen bond donor and acceptor sites, which are crucial for receptor binding.

Metabolic Stability Prediction: The reactivity descriptors can hint at which sites on the molecule are most susceptible to metabolic transformation (e.g., oxidation by cytochrome P450 enzymes). For instance, regions of high electron density or susceptible C-H bonds are potential sites of metabolism.

Analogue Design: By understanding the structure-activity relationship (SAR) from a theoretical standpoint, researchers can rationally design analogues with improved properties. For example, if a particular region is identified as metabolically labile, it can be modified to enhance stability. Computational studies on a series of related compounds can help prioritize which analogues to synthesize, saving time and resources. [1] This guide provides a roadmap for a comprehensive investigation of this compound. By integrating meticulous experimental work with insightful theoretical calculations, researchers can unlock a deep understanding of this molecule's properties, paving the way for its potential applications in science and medicine.

References

- Google Patents. (n.d.). A kind of green synthesis method of polysubstituted nicotinic acid ester compounds.

-

Swaan, P. W., & Tukker, J. J. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. National Institutes of Health. Retrieved from [Link]

-

Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (n.d.). Computational and Theoretical Chemistry. Scribd. Retrieved from [Link]

-

Wang, G., Cao, J., Gao, L., & Li, S. (2017). Computation-Driven Synthetic Chemistry: A Metal-Free Approach for Synthesis of 4-Substituted Pyridines. ResearchGate. Retrieved from [Link]

-

Akishina, Y. S. (n.d.). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]

-

Seybold, P. G. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. National Institutes of Health. Retrieved from [Link]

-

Nielsen, J. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Retrieved from [Link]

-

Ambeed, Inc. (n.d.). ChemBuyersGuide.com. Retrieved from [Link]

-

Jacob, A. G. (2026, January 6). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link]

Sources

The Synthetic Versatility and Application Potential of Methyl 2-chloro-4,6-dimethylnicotinate: A Technical Guide for Chemical Researchers

In the landscape of modern drug discovery and agrochemical development, the strategic design of molecular scaffolds is paramount. Substituted nicotinic acid derivatives, in particular, represent a privileged class of heterocyclic compounds due to their prevalence in a wide array of biologically active molecules. This technical guide provides an in-depth exploration of a key building block within this class: Methyl 2-chloro-4,6-dimethylnicotinate . This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its synthesis, chemical properties, reactivity, and potential applications, all while grounding the discussion in established chemical principles and field-proven insights.

Strategic Importance in Synthesis

The utility of this compound as a synthetic intermediate lies in the strategic placement of its functional groups on the pyridine ring. The chlorine atom at the 2-position, activated by the electron-withdrawing effect of the ring nitrogen, serves as a versatile handle for introducing a wide range of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.[1] The methyl groups at positions 4 and 6 provide steric and electronic modulation, influencing the reactivity of the ring and the conformational preferences of its derivatives. The methyl ester at the 3-position offers a site for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the construction of more complex molecular architectures.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be proposed based on well-established transformations of pyridine derivatives. The proposed pathway involves a two-step sequence starting from the corresponding 2-hydroxypyridine precursor.

Caption: Proposed two-step synthesis of this compound.

Step 1: Chlorination of 2-Hydroxy-4,6-dimethylnicotinic Acid

The initial step involves the conversion of the hydroxyl group of 2-Hydroxy-4,6-dimethylnicotinic acid to a chlorine atom. Phosphorus oxychloride (POCl3) is a common and effective reagent for this transformation on hydroxypyridines and other hydroxy-aza-arenes.[2][3][4]

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-Hydroxy-4,6-dimethylnicotinic acid.

-

Add phosphorus oxychloride (POCl3) (e.g., 3-5 equivalents) to the flask.

-